N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: is a synthetic organic compound It is characterized by the presence of a dioxidotetrahydrothiophene ring, a tetrazole ring, and a cyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Synthesis of the tetrazole ring: The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions.
Coupling reactions: The dioxidotetrahydrothiophene and tetrazole intermediates are then coupled with cyclohexanecarboxylic acid derivatives using coupling reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol or amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield thiol or amine derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound could be used in the development of novel materials with specific properties.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: can be compared with other compounds that have similar structural features:
N-(tetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Lacks the dioxidotetrahydrothiophene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)benzamide: Contains a benzamide group instead of a cyclohexanecarboxamide group.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N5O3S |
---|---|
Molecular Weight |
313.38 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H19N5O3S/c18-11(14-10-4-7-21(19,20)8-10)12(5-2-1-3-6-12)17-9-13-15-16-17/h9-10H,1-8H2,(H,14,18) |
InChI Key |
HJHRAISRQCRGFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCS(=O)(=O)C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.